1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine
Description
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-23(25)20-10-4-8-19(16-20)17-22-14-12-21(13-15-22)11-5-9-18-6-2-1-3-7-18/h1-4,6-8,10,16H,5,9,11-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGMGOPOJDMNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine typically involves the following steps:
N-alkylation of piperazine: The piperazine ring is first alkylated with 3-nitrobenzyl chloride under basic conditions to form 1-(3-nitrobenzyl)piperazine.
Further alkylation: The intermediate 1-(3-nitrobenzyl)piperazine is then alkylated with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl and phenylpropyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products
Reduction: The major product would be 1-(3-aminobenzyl)-4-(3-phenylpropyl)piperazine.
Substitution: Depending on the electrophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of central nervous system activity.
Medicine: Potential use as a pharmaceutical agent, particularly in the development of drugs targeting neurological conditions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors in the brain, modulating their activity. The nitrobenzyl and phenylpropyl groups may influence the compound’s binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
Key Structural Differences
- SA4503: Features a 3,4-dimethoxyphenethyl group, which enhances σ1 receptor agonism (Ki = 17.4 nM for σ1 vs. 1,774 nM for σ2) and is associated with neuroprotective effects in stroke models . GBR 12909: Contains a bis(4-fluorophenyl)methoxyethyl chain, conferring high DAT affinity (Ki = 0.3 nM) and selectivity over SERT (Ki = 220 nM) .
Receptor Binding Profiles
| Compound | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | DAT Affinity (Ki, nM) | SERT Affinity (Ki, nM) |
|---|---|---|---|---|
| 1-(3-Nitrobenzyl)-4-(3-PP)* | Not reported | Not reported | Not reported | Not reported |
| SA4503 | 17.4 | 1,774 | >10,000 | >10,000 |
| GBR 12909 | >10,000 | >10,000 | 0.3 | 220 |
| DTG (non-selective σ ligand) | 29.1 | 63.2 | >10,000 | >10,000 |
*Structural analogs suggest the nitrobenzyl variant may exhibit σ1 affinity but lower DAT/SERT activity due to reduced lipophilicity compared to GBR 12909 .
Pharmacological Effects
Neuroinflammation and Stroke Recovery
DAT/SERT Inhibition and Behavioral Effects
- GBR 12909 : High DAT inhibition correlates with self-administration in primates, mimicking cocaine’s reinforcing effects .
Biological Activity
1-(3-Nitrobenzyl)-4-(3-phenylpropyl)piperazine is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a nitrobenzyl group and a phenylpropyl moiety. Its structure can be summarized as follows:
- Chemical Formula : CHNO
- Molecular Weight : 316.41 g/mol
Biological Activity Overview
This compound exhibits various biological activities, including:
- Anticancer Effects : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Properties : It has shown potential against various bacterial strains.
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, indicating possible applications in treating neurological disorders.
Anticancer Activity
Research indicates that this compound can induce cytotoxic effects in several cancer cell lines. For instance, studies using the MTT assay have demonstrated significant inhibition of cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
Table 1: Cytotoxicity Data
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| A549 | 12.8 | Cell cycle arrest |
| HeLa | 18.5 | ROS generation |
The proposed mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may interfere with the cell cycle, particularly at the G2/M phase, preventing cancer cells from proliferating.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cellular damage.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal reported that treatment with this compound resulted in a significant reduction in tumor growth in xenograft models of breast cancer .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy against resistant strains of E. coli and found that the compound exhibited promising results, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Q. What are the established synthetic routes for 1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine, and how can purity be optimized?
The synthesis typically involves alkylation of a piperazine precursor with 3-nitrobenzyl bromide. For example, 1-(3-nitrobenzyl)-4-(4-(trifluoromethyl)phenyl)piperazine is synthesized via alkylation of 1-(4-(trifluoromethyl)phenyl)piperazine with 3-nitrobenzyl bromide in the presence of a base like K₂CO₃ in DMF. Reaction conditions (room temperature, 6–7 hours) and purification via silica gel chromatography (ethyl acetate:hexane) are critical for achieving >90% yield and high purity . Key steps include monitoring reaction progress via TLC and confirming structure by H/C NMR and HRMS.
Q. How are the physicochemical properties of this compound characterized, and what analytical techniques are recommended?
Physicochemical characterization includes:
- Molecular weight : Calculated via mass spectrometry (e.g., HRMS confirms molecular ion [M+H]⁺ at m/z 316.1461) .
- Solubility : Determined in solvents like DCM or DMSO using UV-Vis spectroscopy.
- Stability : Assessed via accelerated stability studies under varying pH and temperature. Techniques like NMR (for structural confirmation), HPLC (for purity), and DSC (thermal stability) are essential .
Advanced Research Questions
Q. What pharmacological targets are associated with this compound, and how can binding affinity be experimentally validated?
Piperazine derivatives often target neurotransmitter transporters (e.g., dopamine, serotonin) or sigma receptors. For example, 1-(3-phenylpropyl)piperazine analogs exhibit triple reuptake inhibition (IC₅₀: 97–158 nM for dopamine, serotonin, norepinephrine) in vitro . Validation methods include:
Q. How should researchers design in vivo studies to evaluate neuroprotective effects, and what endpoints are critical?
Example protocol from a tMCAO (transient middle cerebral artery occlusion) rat model:
- Dosage : 0.5 mg/kg SA4503 (a sigma-1 agonist analog) administered intraperitoneally for 5 days post-ischemia .
- Endpoints :
- Infarct volume : Measured via TTC staining.
- Behavioral tests : Rotarod (motor coordination) and grip strength tests .
- Controls : Sham-operated animals and vehicle-treated groups to isolate drug effects.
Q. How can contradictory data on therapeutic efficacy (e.g., lack of infarct volume reduction) be resolved?
Discrepancies may arise from model variability (e.g., stroke severity) or pharmacokinetic factors. Strategies include:
- Dose-response studies : Testing higher doses (e.g., 1–5 mg/kg) to identify therapeutic windows.
- Biomarker analysis : Measuring cytokines (e.g., IL-1β, TNF-α) in peri-infarct regions to assess inflammation modulation .
- Pharmacokinetic profiling : Evaluating brain penetration via LC-MS/MS to ensure adequate target engagement .
Q. What strategies are effective for optimizing derivatives to improve metabolic stability or potency?
- Substituent modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability .
- SAR studies : Comparing analogs like 1-(4-fluorophenyl)-4-(3-nitrobenzyl)piperazine to identify critical moieties for transporter affinity .
- Molecular docking : Using crystal structures of DAT/SERT to predict binding modes and guide synthetic efforts .
Q. What computational methods are suitable for predicting off-target interactions or toxicity?
- Docking simulations : Tools like AutoDock Vina to screen against CYP450 enzymes or hERG channels.
- ADMET prediction : Software like SwissADME or ProTox-II to estimate permeability, bioavailability, and hepatotoxicity .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
